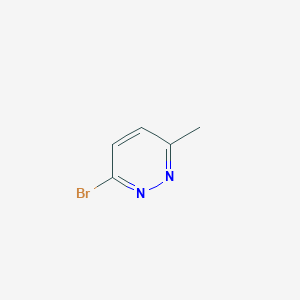

3-Bromo-6-methylpyridazine

描述

Significance of Halogenated Pyridazines in Synthetic Chemistry

Halogenated pyridazines are particularly important intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on the pyridazine (B1198779) ring provides a reactive handle for a variety of chemical transformations. This allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures. The reactivity of the carbon-halogen bond in these compounds makes them key building blocks for the synthesis of a wide range of substituted pyridazine derivatives.

Research Context of 3-Bromo-6-methylpyridazine within Heterocyclic Compound Studies

Within the broader field of heterocyclic chemistry, this compound has emerged as a valuable and versatile building block. Its structure, featuring a reactive bromine atom at the 3-position and a methyl group at the 6-position of the pyridazine ring, makes it a strategic starting material for the synthesis of a variety of more complex molecules. Researchers have utilized this compound in the development of novel compounds with potential applications in medicinal chemistry and materials science.

属性

IUPAC Name |

3-bromo-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACIHBXDZONTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474780 | |

| Record name | 3-bromo-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-58-6 | |

| Record name | 3-Bromo-6-methylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65202-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 6 Methylpyridazine and Analogues

Regioselective Synthesis Approaches for Pyridazine (B1198779) Scaffolds

The precise construction of the pyridazine ring with desired substitution patterns is a fundamental challenge in organic synthesis. Regioselective methods ensure that functional groups are installed at specific positions, which is critical for the molecule's ultimate properties and function.

Lewis Acid-Mediated Inverse Electron-Demand Diels-Alder Cycloadditions for 3-Bromopyridazines

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for constructing heterocyclic systems. rsc.org In this type of reaction, an electron-deficient diene reacts with an electron-rich dienophile. sigmaaldrich.com For the synthesis of pyridazines, 1,2,4,5-tetrazines or other electron-deficient diazines serve as the diene component. sigmaaldrich.comorganic-chemistry.org

A significant advancement in this area is the use of Lewis acids to catalyze the IEDDA reaction, which enhances both the reactivity and regioselectivity of the cycloaddition. nih.gov Research has demonstrated that a Lewis acid-mediated IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can produce highly functionalized pyridazines, including 3-bromo-pyridazines, with excellent regiocontrol. organic-chemistry.org The Lewis acid activates the diazine, lowering its LUMO energy and accelerating the reaction with the dienophile. This approach provides a direct and efficient route to halogenated pyridazines that are valuable intermediates for further chemical modification. organic-chemistry.org

Table 1: Lewis Acid-Mediated IEDDA Reaction for Functionalized Pyridazines

| Diene | Dienophile | Lewis Acid | Product Type | Regiocontrol |

|---|---|---|---|---|

| 3-Monosubstituted s-tetrazine | Silyl enol ether | Various | Functionalized pyridazine | High |

| 3-Bromo-s-tetrazine | Silyl enol ether | Sc(OTf)₃ | 3-Bromopyridazine | High |

| 1,2-Diazines | Electron-rich olefins | Various | Dihydropyridazines | High |

Optimization of Reaction Parameters for Pyridazine Ring Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of pyridazine products. researchgate.net Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time. For instance, in copper(II)-catalyzed aerobic 6-endo-trig cyclizations, the solvent plays a decisive role in the final product. organic-chemistry.org When the reaction is conducted in acetonitrile (B52724) (MeCN), 1,6-dihydropyridazines are obtained in good yields. organic-chemistry.org However, switching the solvent to acetic acid (AcOH) under otherwise similar conditions leads directly to the formation of the aromatic pyridazine ring system. organic-chemistry.org

Another synthetic strategy involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This method demonstrates high functional group tolerance and produces 1,6-dihydropyridazines, which can be efficiently converted to the corresponding pyridazines through treatment with a base like sodium hydroxide (B78521) (NaOH). organic-chemistry.org The optimization of these multi-step sequences is essential for developing scalable and efficient syntheses. researchgate.net

Table 2: Effect of Solvent on Copper-Catalyzed Pyridazine Synthesis

| Starting Material | Catalyst | Solvent | Product |

|---|---|---|---|

| β,γ-Unsaturated Hydrazone | Cu(II) | MeCN | 1,6-Dihydropyridazine |

| β,γ-Unsaturated Hydrazone | Cu(II) | AcOH | Pyridazine |

Functionalization Strategies for Pyridazine Derivatives

Once the pyridazine scaffold is formed, subsequent functionalization is often necessary to build the target molecule. Strategies for introducing or modifying substituents on the pyridazine ring are critical for creating diverse analogues.

Halogen-Metal Exchange Reactions for Pyridazine Precursors

Halogen-metal exchange is a fundamental and widely used reaction in organometallic chemistry for converting an organic halide into an organometallic species, which can then react with various electrophiles. wikipedia.org This method is particularly useful for the functionalization of bromo-substituted heterocycles like 3-bromo-6-methylpyridazine. nih.gov The reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures to prevent side reactions. nih.govznaturforsch.com The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

An alternative to organolithium reagents involves the use of Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), often in combination with lithium chloride (LiCl). znaturforsch.com This approach can offer better functional group tolerance. wikipedia.org A protocol using a combination of i-PrMgCl and n-BuLi has been developed to perform bromine-metal exchange on bromoheterocycles under non-cryogenic conditions, even in the presence of acidic protons. nih.gov The resulting organometallic intermediate (lithiated or magnesiated pyridazine) is a potent nucleophile that can be used to introduce a wide range of substituents by reacting with electrophiles like aldehydes, ketones, or alkyl halides. znaturforsch.com

Table 3: Reagents for Halogen-Metal Exchange on Bromo-Heterocycles

| Reagent(s) | Typical Conditions | Advantages |

|---|---|---|

| Alkyllithium (e.g., n-BuLi) | Low temperature (e.g., -78 °C) | Fast reaction rate |

| i-PrMgCl·LiCl | Milder conditions | Higher functional group tolerance |

| i-PrMgCl then n-BuLi | Non-cryogenic (-20 °C to 0 °C) | Tolerates acidic protons |

Bromination of Pyridazine-Related Precursors

Direct bromination is a fundamental strategy for introducing bromine atoms onto heterocyclic rings. For precursors related to pyridazines, such as pyridinethiones, electrophilic bromination can be achieved to install a bromine atom at a specific position. For example, the bromination of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide was shown to occur selectively at the C3 position of the pyridine (B92270) ring. nih.gov

The regioselectivity of the bromination was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In the ¹³C-NMR spectrum, the signal for the carbon atom at the site of bromination (C3) showed a significant downfield shift after the reaction, confirming that substitution occurred at that position. nih.gov This type of selective halogenation is a key step for creating precursors that can then be used in cross-coupling or halogen-metal exchange reactions to build more complex pyridazine analogues. nih.gov

Green Chemistry and Sustainable Synthetic Approaches for Pyridazines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridazines. nih.gov

Sustainable methods for synthesizing pyridazine-related heterocycles include the use of environmentally friendly solvents (like water or ionic liquids), solvent-free reaction conditions, and energy-efficient techniques such as microwave-assisted or ultrasonic synthesis. rasayanjournal.co.innih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product, are particularly advantageous as they reduce the number of synthetic steps, minimize waste, and simplify workup procedures. rasayanjournal.co.in The use of green catalysts, which can be recovered and reused, also contributes to the sustainability of the synthesis. nih.gov These approaches not only offer environmental benefits but can also lead to higher yields, shorter reaction times, and improved economic feasibility compared to traditional methods. rasayanjournal.co.in

Microwave-Assisted Synthesis of Pyridazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. georgiasouthern.edumdpi.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and increased product yields compared to conventional heating methods. georgiasouthern.edumdpi.com

In the context of pyridazine synthesis, microwave irradiation has been successfully employed to prepare a variety of derivatives. For instance, the synthesis of 3,4,6-triphenylpyridazine derivatives, known for their potential anticancer properties, has been achieved with high efficiency using microwave-assisted reactions. georgiasouthern.edu This approach allows for the exploration of various catalysts, bases, reaction times, and temperatures to optimize the synthesis of these complex molecules. georgiasouthern.edu

Similarly, the cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, a key step in forming substituted pyridazines, has been significantly accelerated using microwave heating. nih.gov Reactions that would typically require several days of refluxing can be completed within hours in a microwave reactor. nih.gov Furthermore, this method has enabled the unexpected cycloaddition of enol tautomers of ketones and aldehydes, providing a novel route to substituted pyridazines. nih.gov

Additionally, novel thiazolyl-pyridazinedione derivatives have been prepared via a one-pot, three-component synthesis under microwave irradiation. mdpi.com This eco-friendly approach, utilizing a chitosan (B1678972) biocatalyst, results in high yields and short reaction times. mdpi.com

| Derivative | Methodology | Key Advantages | Reference |

|---|---|---|---|

| 3,4,6-triphenylpyridazine derivatives | Microwave-assisted synthesis | Shortened reaction times, high yields | georgiasouthern.edu |

| Substituted pyridazines | Cycloaddition with microwave heating | Reaction time reduced from days to hours | nih.gov |

| 2,3,6-trisubstituted pyridazines | Sequential reactions under microwave irradiation | High chemoselectivity, economical | rsc.org |

| Thiazolyl-pyridazinediones | Three-component synthesis with microwave | High yields, short reaction times, eco-friendly | mdpi.com |

Flow Chemistry Techniques in Pyridazine Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. uc.ptnih.gov These features make it an attractive methodology for the synthesis of heterocyclic compounds like pyridazines.

The modular nature of flow chemistry systems allows for the coupling of different reactors and in-line purification, making it a versatile tool for multi-step syntheses. uc.pt This has been demonstrated in the synthesis of various anticancer drugs, where telescoped reaction sequences in flow reactors eliminate the need for isolation of intermediates. nih.gov

While specific examples for the direct synthesis of this compound using flow chemistry are not extensively detailed in the provided search results, the principles have been applied to the synthesis of related nitrogen-containing heterocycles. For instance, a two-step flow process has been developed for the late-stage modification of complex pyridine-containing drugs. mdpi.com The synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazine (B178648) derivatives has also been successfully established in a flow setup, achieving good to very good yields and excellent regioselectivities. mdpi.com

| Product | Flow Chemistry Approach | Key Findings | Reference |

|---|---|---|---|

| Pyridine-containing drugs | Two-step flow process for late-stage modification | Convenient and efficient modification | mdpi.com |

| Pyrazoles | Flow setup for reaction of vinylidene keto esters and hydrazines | Good to very good yields (62-82%), excellent regioselectivities | mdpi.com |

| Anticancer drugs | Telescoped multi-step synthesis | Avoids isolation of intermediates, improves efficiency | nih.gov |

Aqueous Medium and Environmentally Benign Reaction Conditions

The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. Efforts to develop synthetic routes in aqueous media are a key aspect of green chemistry.

While the direct synthesis of this compound in an aqueous medium is not explicitly described in the provided results, the synthesis of various pyridazine derivatives often involves steps where the reaction mixture is quenched with water or neutralized with aqueous solutions like sodium bicarbonate. chemicalbook.com For instance, in a conventional synthesis of this compound, the reaction is quenched by pouring it into ice water, and the mixture is subsequently neutralized with a saturated sodium bicarbonate solution. chemicalbook.com

The development of fully aqueous synthetic methods for pyridazines remains an area of active research, driven by the goal of creating more sustainable chemical processes.

Electrochemical Methods in Pyridazine and Bipyridine Synthesis

Electrochemical synthesis offers a unique approach to organic reactions, often proceeding under mild conditions without the need for harsh reagents. This technique can provide alternative pathways to complex molecules and has been applied to the synthesis of nitrogen-containing heterocycles.

The electrochemical synthesis of bipyridine derivatives, which share structural similarities with pyridazines, has been explored. These methods can overcome challenges associated with traditional metal-catalyzed coupling reactions where the bipyridine product can inhibit the catalyst. nih.gov

More directly related to pyridazine synthesis, electrochemical methods have been used to synthesize CN-substituted imidazo[1,5-a]pyridines. rsc.org In this process, ammonium (B1175870) thiocyanate (B1210189) serves as both an electrolyte and a source of the cyanide group through electrochemical oxidation. rsc.org This cascade reaction involves the formation of an imine followed by anodic oxidation and cyclization. rsc.org

The electrochemical behavior of pyridazine derivatives themselves has also been a subject of study. The synthesis and electrochemical properties of new pyridazine derivatives have been investigated, indicating the relevance of electrochemical techniques in both the synthesis and characterization of these compounds. researchgate.net

| Compound | Electrochemical Method | Key Feature | Reference |

|---|---|---|---|

| Bipyridine derivatives | Various electrochemical coupling methods | Overcomes catalyst inhibition by the product | nih.gov |

| CN-substituted imidazo[1,5-a]pyridines | Cascade process using NH4SCN | NH4SCN acts as both electrolyte and CN source | rsc.org |

Chemical Reactivity and Transformation Pathways of 3 Bromo 6 Methylpyridazine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 3-Bromo-6-methylpyridazine, the bromine atom at the 3-position is an excellent leaving group for such transformations, enabling the introduction of a wide array of functional groups.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov This reaction is widely used to synthesize biaryl and heteroaryl compounds. nih.gov In the case of this compound, it can be coupled with various aryl or heteroaryl boronic acids or their esters to yield 3-aryl-6-methylpyridazine or 3-heteroaryl-6-methylpyridazine derivatives. The reaction is valued for its mild conditions and tolerance of diverse functional groups. nih.gov The general mechanism involves the oxidative addition of the bromopyridazine to a Palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halogenated Heterocycles

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the C-C bond formation. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and modulates its reactivity. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation. |

| Solvent | Toluene/Water, Dioxane, DMF | Provides the medium for the reaction. |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This transformation is co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org Reacting this compound with various terminal alkynes under Sonogashira conditions provides a direct route to 3-alkynyl-6-methylpyridazine derivatives. These products are valuable intermediates, as the alkyne moiety can undergo further transformations. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst (like CuI), and an amine base such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 2: Key Reagents in Sonogashira Coupling

| Reagent Type | Common Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle. |

| Copper Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. wikipedia.org |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Scavenges the HBr byproduct and deprotonates the alkyne. |

| Solvent | THF, DMF, Toluene | Dissolves reactants and facilitates the reaction. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This method allows for the coupling of aryl or heteroaryl halides with a wide range of primary and secondary amines. organic-chemistry.org Applying this reaction to this compound enables the synthesis of various 3-amino-6-methylpyridazine (B91928) derivatives, which are important pharmacophores. The reaction's utility stems from its ability to form C-N bonds where traditional methods like nucleophilic aromatic substitution might fail or require harsh conditions. wikipedia.org The catalytic system consists of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand, along with a strong, non-nucleophilic base like sodium tert-butoxide. researchgate.net

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base |

|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOBu-t |

| Pd(OAc)₂ | XPhos | K₂CO₃ |

Nucleophilic Substitution Reactions on the Halogenated Pyridazine (B1198779) Core

The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at positions occupied by a good leaving group like bromine. The bromine atom at the 3-position of this compound can be displaced by a variety of nucleophiles. sci-hub.se This pathway provides a direct method for introducing heteroatom functionalities onto the pyridazine core.

Common nucleophiles used in these reactions include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can react to form 3-alkoxy- and 3-aryloxy-6-methylpyridazines. sci-hub.se

Sulfur Nucleophiles: Thiolates (e.g., sodium thiophenoxide) readily displace the bromide to yield 3-(arylthio)-6-methylpyridazines. sci-hub.se

Nitrogen Nucleophiles: Amines can act as nucleophiles to produce 3-aminopyridazine (B1208633) derivatives, although this often requires more forcing conditions compared to the palladium-catalyzed Buchwald-Hartwig amination. nih.gov Other nitrogen nucleophiles like azide (B81097) can also be used.

The reactivity in SNAr reactions is influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring, which stabilize the negatively charged intermediate (Meisenheimer complex).

Oxidation and Reduction Reactions of Pyridazine Derivatives

The pyridazine ring and its substituents can undergo both oxidation and reduction reactions.

Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. For instance, the oxidation of dimethylpyridazine derivatives can lead to the formation of pyridazine N-oxides. nih.gov The methyl group at the 6-position can also be a site for oxidation. Using strong oxidizing agents, the methyl group could potentially be converted into a formyl group or a carboxylic acid group, providing a handle for further derivatization.

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the heterocyclic ring, forming dihydropyridazine (B8628806) or tetrahydropyridazine structures. Reductive cyclization processes have also been reported for pyridazine derivatives bearing appropriate functional groups, such as a nitro group, which can be reduced to an amine and subsequently cyclize. mdpi.com

Derivatization Strategies through Carboxylic Acid Functional Group Transformations

While this compound itself does not have a carboxylic acid group, related pyridazine picolinic acids (pyridazine carboxylic acids) are important synthetic intermediates. datapdf.com For example, if the methyl group of this compound were oxidized to a carboxylic acid, the resulting 3-bromo-pyridazine-6-carboxylic acid could undergo several transformations.

Esterification: A pyridazine carboxylic acid can be converted to its corresponding ester through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by other methods like Yamaguchi esterification. datapdf.comresearchgate.net For example, pyridazine-3-carboxylic acid can be refluxed with ethanol (B145695) and sulfuric acid to produce ethyl pyridazine-3-carboxylate. datapdf.com

Decarboxylation: The removal of a carboxyl group can be achieved by heating, sometimes in the presence of a catalyst. For instance, the partial decarboxylation of pyridazine-4,5-dicarboxylic acid has been used to synthesize pyridazine-4-carboxylic acid. datapdf.com This strategy is useful for accessing pyridazines with a specific substitution pattern.

These transformations of the carboxylic acid group significantly expand the synthetic utility of the pyridazine scaffold, allowing for the creation of amides, hydrazides, and other functional derivatives. datapdf.com

Applications in Research and Development

Application in Medicinal Chemistry

This compound is a key starting material in the synthesis of various compounds with potential therapeutic applications. For instance, it has been used in the preparation of piperazinyl quinolines, which act as chemosensitizers to enhance the efficacy of antifungal agents like fluconazole against Candida albicans. chemicalbook.com

A notable application of this compound is in the synthesis of P2X7 receptor antagonists. chemicalbook.com The P2X7 receptor is implicated in inflammatory processes, and its antagonists are being investigated for the treatment of various inflammatory diseases. nih.gov this compound provides a scaffold onto which other molecular fragments can be attached to generate potent and selective P2X7 receptor inhibitors. chemicalbook.com

Application in Agrochemical Research

While specific examples are less documented in readily available literature, the structural motifs present in this compound are found in some agrochemical compounds. Halogenated heterocycles are a common feature in pesticides, and the reactivity of this compound makes it a plausible intermediate for the synthesis of novel agrochemicals.

Computational and Theoretical Investigations of 3 Bromo 6 Methylpyridazine

Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the properties of medium-sized molecules like 3-Bromo-6-methylpyridazine. mdpi.comrsc.org DFT calculations allow for the prediction of a wide array of molecular properties, from optimized geometries to electronic structures. rsc.orgmdpi.com

Geometry Optimization and Conformational Analysis

The foundational step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, the pyridazine (B1198779) ring imposes a degree of rigidity on the molecule's structure. However, the methyl group attached to the ring can rotate. Conformational analysis, often performed using potential energy surface scans with methods like B3LYP, helps in identifying the most stable conformer by evaluating the energy changes associated with the rotation of this methyl group. rsc.orgsmolecule.com The planarity of the pyridazine ring is a key feature, and the positions of the bromine atom and methyl group are largely fixed relative to this plane. smolecule.com DFT calculations, often using the B3LYP functional with basis sets such as 6-311G(d,p), are employed to determine the bond lengths, bond angles, and dihedral angles of the lowest energy conformer. jocpr.com For similar pyridine (B92270) derivatives, it has been noted that the lowest energy conformer often has the substituent groups positioned in the plane of the aromatic ring to maximize orbital overlap and resonance stabilization. smolecule.com

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 - 1.41 |

| Bond Length | C-N (ring) | ~1.33 - 1.34 |

| Bond Length | C-Br | ~1.89 - 1.91 |

| Bond Length | C-CH3 | ~1.51 |

| Bond Angle | C-N-N | ~118 - 120 |

| Bond Angle | N-C-C | ~120 - 122 |

Electronic Structure Calculations (HOMO-LUMO Analysis, Frontier Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity. mdpi.com

For substituted pyridazine and pyridine derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. chemmethod.comresearchgate.net The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. For instance, in many heterocyclic systems, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. researchgate.net The HOMO-LUMO gap can also be used to calculate other quantum chemical parameters like electronegativity, chemical hardness, and global softness.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Similar Pyridine Derivative (Illustrative) Note: This table illustrates the type of data generated from FMO analysis for related compounds, as specific values for this compound were not found.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.880 |

| ELUMO | -1.475 |

| Energy Gap (ΔE) | 5.405 |

Data for 3-bromo-2-hydroxypyridine (B31989) in DMSO solvent. mdpi.com

Charge Transfer Mechanisms and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. researchgate.netuni-muenchen.denumberanalytics.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.denumberanalytics.com

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Dichloromethylpyridazine (Illustrative) Note: This table is an example of NBO analysis data for a related compound, as specific data for this compound was not available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N5 | π(C3-C4) | 20.51 |

| π(C3-C4) | π(N2-C1) | 18.78 |

| π(N2-C1) | π*(C3-C4) | 15.34 |

Illustrative data based on general principles of NBO analysis for similar heterocyclic systems.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different potential values: regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.comuni-muenchen.de Green areas indicate regions of neutral potential. mdpi.com

For this compound, the MEP map would likely show negative potential around the two nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. uni-muenchen.de The bromine atom, being electronegative, would also contribute to regions of negative potential. mdpi.com Conversely, the hydrogen atoms of the methyl group and the pyridazine ring would exhibit positive potential. mdpi.com The MEP analysis provides a qualitative but powerful prediction of the molecule's reactivity and intermolecular interaction patterns. mdpi.combohrium.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. mdpi.comrespectprogram.org This approach allows for the calculation of excitation energies, oscillator strengths (which relate to the intensity of absorption), and the wavelengths of maximum absorption (λmax). mdpi.com

By applying TD-DFT calculations, often in conjunction with a functional like B3LYP and a suitable basis set, it is possible to predict the electronic transitions (e.g., π → π* or n → π*) that give rise to the absorption bands observed in the experimental UV-Vis spectrum of this compound. mdpi.combohrium.com The calculations can also be performed in different solvents to account for solvent effects on the electronic transitions. mdpi.com The agreement between the simulated and experimental spectra can serve as a validation of the computational methodology used. nih.gov

Table 4: Calculated Electronic Excitation Properties for a Pyridine Derivative (Illustrative) Note: This table exemplifies the output of TD-DFT calculations for a related compound, as specific data for this compound was not available.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.59 | 270 | 0.15 | HOMO -> LUMO (98%) |

| 5.25 | 236 | 0.08 | HOMO-1 -> LUMO (95%) |

Illustrative data based on general principles of TD-DFT calculations for similar heterocyclic systems. mdpi.commdpi.com

Analysis of Intermolecular Interactions and Non-Covalent Forces

The way molecules of this compound interact with each other in the solid state or in solution is governed by a variety of non-covalent forces. These interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties and crystal packing of the compound.

Computational methods can be employed to analyze these intermolecular interactions. For instance, the Atoms in Molecules (AIM) theory can be used to identify and characterize bond critical points (BCPs) associated with weak interactions like hydrogen bonds and halogen bonds. mdpi.comnih.gov The properties of the electron density at these BCPs provide quantitative information about the strength and nature of the interactions. acs.org

In the case of this compound, potential intermolecular interactions include C-H···N and C-H···Br hydrogen bonds. Halogen bonding, where the bromine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule, could also be a significant factor in its crystal structure. acs.org The study of these non-covalent forces provides a more complete picture of the supramolecular chemistry of this compound. rsc.org

Atoms in Molecules (AIM) Theory Applications

No specific studies utilizing AIM theory to analyze the topological properties of the electron density, characterize chemical bonds, or identify non-covalent interactions within this compound were found in the searched literature. Such an analysis would typically provide information on bond critical points and the nature of intramolecular interactions.

Reduced Density Gradient (RDG) Analysis

There are no available RDG analyses for this compound in the reviewed sources. An RDG analysis is instrumental in visualizing and understanding weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are fundamental to molecular conformation and crystal packing.

Quantum Chemical Studies on Vibrational Spectra

While general vibrational spectra for pyridazine and its derivatives have been studied, detailed quantum chemical calculations, such as those using Density Functional Theory (DFT) to predict the FT-IR and FT-Raman spectra of this compound, are not available. These studies would provide a theoretical assignment of fundamental vibrational frequencies and help in understanding the molecule's structural and electronic properties.

Prediction of Non-Linear Optical (NLO) Properties

No computational predictions regarding the non-linear optical (NLO) properties of this compound, including calculations of dipole moment, polarizability, and first-order hyperpolarizability, were found. Such predictions are vital for assessing the potential of a compound in optical and electronic applications.

Thermodynamical Property Calculations

Calculations of the thermodynamical properties of this compound, such as heat capacity, entropy, and enthalpy as a function of temperature, based on theoretical methods, are not documented in the available literature. These calculations are essential for predicting the compound's stability and reactivity under various thermal conditions.

Further research and publication in these specific computational areas are required to provide a detailed theoretical profile of this compound.

Applications of 3 Bromo 6 Methylpyridazine in Contemporary Chemical Research

Role in Organic Synthesis as a Building Block and Intermediate

3-Bromo-6-methylpyridazine serves as a foundational component in organic synthesis, where it functions as a versatile building block and chemical intermediate. Organic building blocks are functionalized molecules that form the basic components for the modular, bottom-up assembly of more complex molecular structures. The structure of this compound, a heterocyclic compound, is particularly useful due to its reactive bromine atom, which allows for diverse functionalization.

This compound is frequently utilized in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nih.gov Notable examples include the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides. thermofisher.com In this context, this compound can react with various boronic acids or esters to introduce new alkyl, alkenyl, aryl, or heteroaromatic groups onto the pyridazine (B1198779) ring. nih.govorganic-chemistry.org This method is instrumental in constructing the core of many biologically significant molecules. nih.govresearchgate.net The compound also participates in other coupling reactions, such as the Stille coupling, which involves organostannane reagents. nih.gov

Beyond cross-coupling, the bromine atom can be replaced through nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This versatility allows chemists to create large libraries of related compounds for screening in drug discovery and materials science. nih.gov

Contributions to Medicinal Chemistry and Pharmaceutical Development

The pyridazine scaffold is a recognized pharmacophore, and this compound provides a key starting point for the development of new therapeutic agents. Its adaptable structure is leveraged in various stages of pharmaceutical research.

Precursor in Drug Synthesis and Pharmacophore Development

As a precursor, this compound is integral to the synthesis of active pharmaceutical ingredients (APIs). innospk.com The presence of the halogen atom makes it an ideal substrate for reactions that build the complex molecular architectures required for therapeutic effect. innospk.com The methyl group also offers a site for modification, influencing the compound's steric and electronic properties, which can be fine-tuned to optimize interactions with biological targets. researchgate.net Its role as a heterocyclic building block is fundamental in medicinal chemistry for generating novel molecular entities with potential therapeutic applications.

Development of Chemosensitizers using Pyridazinyl Quinoline Derivatives

Research has demonstrated the use of this compound in the synthesis of piperazinyl quinolines, which act as chemosensitizers. chemicalbook.com These derivatives have been shown to increase the susceptibility of pathogenic fungi, such as Candida albicans, to antifungal drugs like fluconazole. chemicalbook.com Quinoline derivatives, in general, have attracted significant attention in the search for new anticancer agents due to their broad range of biological activities. nih.gov By developing compounds that can overcome drug resistance, pyridazinyl quinoline derivatives represent a promising strategy to enhance the efficacy of existing antimicrobial and anticancer therapies. chemicalbook.comnih.gov

Antagonist Development for Receptor Targeting (e.g., P2X7 Receptors)

This compound is a valuable reagent in the preparation of receptor antagonists, including those targeting the P2X7 receptor. chemicalbook.com The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory diseases, making its antagonists therapeutically valuable. nih.gov Activation of this receptor leads to the release of proinflammatory cytokines, a process linked to various disease states, including those affecting the central nervous system. nih.gov Medicinal chemistry efforts have focused on developing centrally penetrant P2X7 antagonists to address neuroinflammation. nih.gov Specifically, this compound has been used to prepare cyclohexyl fluoropyrimidinyl benzamides, which are CNS-penetrable P2X7 receptor antagonists. chemicalbook.com

| Derivative Class | Target Receptor | Therapeutic Area |

| Cyclohexyl fluoropyrimidinyl benzamides | P2X7 | Neuroinflammation, Inflammatory Disorders |

| Piperazinyl quinolines | Fungal cell targets | Infectious Disease (Chemosensitization) |

Study of Enzyme Inhibitors and Receptor Ligands

The synthesis of novel enzyme inhibitors and receptor ligands often employs this compound as a key intermediate. mdpi.com The design and synthesis of new ligands with high affinity for enzyme active sites is a crucial aspect of developing more effective therapeutic agents. mdpi.com The pyridazine structure is a component of various biologically active molecules, including those designed as protein kinase inhibitors. researchgate.net For example, derivatives like dihydropyridophthalazinone have been developed as inhibitors of poly(ADP-ribose)polymerase (PARP), an important enzyme in DNA repair and a target in cancer therapy. google.com The ability to systematically modify the this compound scaffold allows researchers to explore structure-activity relationships and optimize compounds for potency and selectivity against specific enzymes and receptors.

Utility in Agrochemical Research and Development

In the agrochemical sector, this compound and related heterocyclic compounds serve as intermediates in the creation of new pesticides. innospk.com The development of effective crop protection products is vital for agriculture, and this chemical's reactivity allows it to be incorporated into advanced agrochemical formulations. innospk.com The inclusion of halogen atoms like bromine is often a key feature in the molecular design of modern pesticides. innospk.com As with pharmaceuticals, its utility as a building block enables the synthesis of novel compounds that can be screened for desired activity against agricultural pests and diseases.

Emerging Applications in Materials Science

Direct applications of this compound in materials science are not extensively documented in current research literature. However, the broader class of pyridazine derivatives is gaining attention for its potential in creating advanced organic materials, particularly for electronics liberty.eduliberty.edu. The inherent electronic and physical properties of the pyridazine core structure are the primary drivers for this interest.

Pyridazines are recognized as planar, aromatic, and semiconductive heterocyclic compounds liberty.eduliberty.edu. Their electron-accepting nature is a key feature being exploited in the design of novel materials nih.govnih.govrsc.org. Research has shown that incorporating the pyridazine moiety into larger molecular structures can lead to materials with promising characteristics for various applications.

Key Research Findings on Pyridazine Derivatives in Materials Science:

Organic Electronics: Pyridazine-based materials are considered attractive alternatives to traditional inorganic semiconductors due to their stability, processability, and potentially lower production costs. They are being investigated as building blocks for organic-based electronic materials digitellinc.com. Computational studies have suggested that pyridazines exhibit electronic properties suitable for non-linear optical (NLO) applications digitellinc.com.

Conductive Polymers: The integration of pyrazine, a related diazine, into polymer structures has been shown to modify the electron cloud distribution, potentially enhancing electrical conductivity. This could be beneficial for developing new materials for battery electrodes, aiming to improve charging efficiency and lifespan pipzine-chem.com.

Organic Light-Emitting Diodes (OLEDs): Pyridazine derivatives have been successfully used as the electron-accepting component in molecules exhibiting Thermally Activated Delayed Fluorescence (TADF). This property is crucial for creating highly efficient OLEDs that can convert triplet excitons into light, a process that improves the internal quantum efficiency of the devices nih.gov.

Hybrid Materials: Substituted pyridazines can function as bidentate ligands that coordinate with metal ions, such as Ruthenium(II) nih.govrsc.org. This allows for the creation of hybrid organometallic complexes that merge the synthetic versatility of organic chemistry with the unique electronic and structural properties of inorganic elements digitellinc.com. These materials could be used to construct supramolecular assemblies nih.govrsc.org.

Table 1: Potential Applications of Pyridazine Derivatives in Materials Science

| Application Area | Relevant Property of Pyridazine Ring | Potential Use | Reference |

|---|---|---|---|

| Organic Semiconductors | Aromatic, planar, and semiconductive nature | Component in organic field-effect transistors (OFETs) and sensors. | liberty.eduliberty.edudigitellinc.com |

| OLEDs | Strong electron-accepting character | Building block for TADF emitters to improve device efficiency. | nih.gov |

| Conductive Polymers | Ability to modify electron distribution | Enhancing conductivity in polymers for battery electrodes. | pipzine-chem.com |

| Hybrid Materials | Acts as a bidentate ligand for metal coordination | Formation of organometallic complexes with novel electronic properties. | nih.govrsc.orgdigitellinc.com |

| Non-Linear Optics | Good intrinsic electronic properties | Development of materials for optical communications and data storage. | digitellinc.com |

While these applications focus on the broader class of pyridazines, the specific substitutions on this compound—a bromine atom and a methyl group—offer functional handles for further chemical modification, potentially allowing it to be integrated into more complex material structures.

Role in Flavor and Fragrance Industry

There is currently no scientific literature to suggest that this compound is used as a flavor or fragrance ingredient. The organoleptic properties of this specific compound are not documented. In general, pyridazines are noted to have an odor similar to pyridine (B92270) liberty.edu.

However, structurally related heterocyclic compounds are of significant importance to the flavor and fragrance industry. Pyrazines, which are isomers of pyridazines (1,4-diazines instead of 1,2-diazines), are well-known for their potent aromas. Alkyl pyrazines are key components that contribute to the desirable nutty, roasted, and earthy notes in foods like coffee, cocoa, and baked goods pipzine-chem.comresearchgate.net. The demand for these compounds in the food industry is substantial researchgate.net.

Pyridine derivatives have also been identified as trace components in a wide variety of food flavors, including those in meat, vegetables, coffee, and tea perfumerflavorist.com. Given the established role of related nitrogen-containing heterocycles, the sensory properties of pyridazine derivatives could be an area for future investigation, though there is no indication that this compound itself possesses desirable flavor or fragrance characteristics.

Biological Activity and Structure Activity Relationship Sar Studies of Pyridazine Derivatives

In Vitro Antimicrobial and Antifungal Evaluations

Pyridazine (B1198779) derivatives have demonstrated significant potential as antimicrobial and antifungal agents. researchgate.netmedwinpublishers.com The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the pyridazine ring. researchgate.netmdpi.com

Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups, such as chloro and nitro groups, can enhance antibacterial activity. ekb.eg For instance, certain chloro-derivatives of pyridazine have shown potent antibacterial activity against Gram-negative bacteria like E. coli, P. aeruginosa, and S. marcescens, with minimum inhibitory concentrations (MICs) lower than the standard drug chloramphenicol. researchgate.net The presence of a sulfur atom, as in thiophene-substituted pyridazines, has also been found to augment antimicrobial effects. ekb.eg

In a study of pyrazolo-pyridazine derivatives, compounds bearing electron-donating groups exhibited potent antibacterial activity, while those with electron-withdrawing groups showed excellent antifungal activity. thaiscience.info Specifically, 5-(4-Hydroxy-3-methoxyphenyl)-3-(4-chlorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine was identified as a significant antibacterial agent, and 3-(4-Bromophenyl)-5-(4-chlorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine displayed potent antifungal properties. thaiscience.info

Furthermore, the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring was found to decrease antibacterial activity, whereas hydrolysis of the ester group led to an increase in activity against Gram-negative bacteria. mdpi.com Some pyridazine derivatives have also shown promising activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

A series of pyridazinone analogs were developed as potent β-1,3-glucan synthase inhibitors, demonstrating good antifungal activity against Candida glabrata and Candida albicans. nih.gov The optimization of the sulfonamide moiety in these derivatives led to improved systemic exposure while maintaining antifungal efficacy. nih.gov

| Compound/Derivative Type | Microorganism | Activity | Reference |

|---|---|---|---|

| Chloro-derivatives of pyridazine | E. coli, P. aeruginosa, S. marcens | Potent antibacterial activity with MICs ranging from 0.892–3.744 mg/mL. | researchgate.net |

| 5-(4-Hydroxy-3-methoxyphenyl)-3-(4-chlorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine | Gram-positive and Gram-negative bacteria | Significant antibacterial action. | thaiscience.info |

| 3-(4-Bromophenyl)-5-(4-chlorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine | Fungi | Potential antifungal activity. | thaiscience.info |

| Pyridazinone analogs (β-1,3-glucan synthase inhibitors) | Candida glabrata, Candida albicans | Good antifungal activity. | nih.gov |

| Pyridazine sulfonamide hybrid 199a | Streptococcus pneumoniae, Bacillis subtilis, Escherichia coli | Sensitive to all tested compounds, with 199a also active against E. coli. | researchgate.net |

Investigations into Anticancer and Cytotoxic Effects on Cell Lines

Pyridazine derivatives have emerged as a promising class of compounds with significant anticancer and cytotoxic activities against various human cancer cell lines. scispace.comjst.go.jp These compounds have shown efficacy against leukemia, non-small cell lung cancer, colon cancer, central nervous system cancers, melanoma, and ovarian and breast cancers. scispace.com The anticancer mechanism of pyridazine derivatives is diverse and, in many cases, not fully understood, but may involve the inhibition of carbonic anhydrase, cell cycle arrest, and disruption of microtubule assembly. scispace.com

The cytotoxic effects of pyridazine derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring. tandfonline.com For instance, in a series of 3,6-disubstituted pyridazines, the methyltetrahydropyran-bearing pyridazine 11m demonstrated submicromolar growth inhibitory potency against both T-47D and MDA-MB-231 breast cancer cell lines. tandfonline.com Furthermore, pyridazines 11l and 11m were found to induce cell cycle arrest and apoptosis in these cell lines with good tumor selectivity. tandfonline.com

The presence of a phenyl group on the pyridazine ring, as seen in spiro-pyrrolopyridazine (SPP) derivatives, has been shown to contribute to cytotoxicity. nih.gov SPP10, which contains thienyl and phenyl groups, exhibited significant and selective cytotoxicity against MCF-7 (breast), H69AR (lung), and PC-3 (prostate) cancer cells, with a lower impact on non-tumorigenic cells. nih.gov

In another study, a series of pyrimido-pyridazine derivatives were synthesized and evaluated for their antiproliferative activity. Compounds 2b and 2k showed significant anticancer activity against MDA-MB 231 and MCF-7 human breast cancer cell lines. tandfonline.com Similarly, certain pyridazine-containing compounds targeting VEGFR kinase revealed that compounds 4a , 4b , 6a , and 6b had cytotoxic activity comparable to the reference drug imatinib (B729) on the HCT-116 colon cancer cell line. jst.go.jp Notably, compound 5b exhibited even lower IC50 values than imatinib. jst.go.jp

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Methyltetrahydropyran-bearing pyridazine 11m | T-47D (breast) | 0.43 ± 0.01 | tandfonline.com |

| Methyltetrahydropyran-bearing pyridazine 11m | MDA-MB-231 (breast) | 0.99 ± 0.03 | tandfonline.com |

| SPP10 | MCF-7 (breast) | 2.31 ± 0.3 | nih.gov |

| SPP10 | H69AR (lung) | 3.16 ± 0.8 | nih.gov |

| SPP10 | PC-3 (prostate) | 4.2 ± 0.2 | nih.gov |

| Compound 5b (VEGFR kinase inhibitor) | HCT-116 (colon) | Lower than imatinib | jst.go.jp |

| Derivative 12 | MCF-7 (breast) | 3.82 ± 0.2 | researchgate.net |

| Derivative 12 | MDA-MB-231 (breast) | 2.26 ± 0.1 | researchgate.net |

Enzyme Inhibition Studies (e.g., Cytochrome P450, IRAK4)

Pyridazine derivatives have been investigated as inhibitors of various enzymes, playing a crucial role in the development of new therapeutic agents. nih.gov Their inhibitory activity is often linked to their ability to interact with the active sites of these enzymes.

Cytochrome P450 (CYP) Inhibition: In the development of novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, structural modifications of a lead thiazolecarboxamide derivative were undertaken to reduce cytochrome P450 (CYP) inhibition. nih.gov Converting the thiazole (B1198619) ring to an oxazole (B20620) ring and introducing a methyl group at the 2-position of a pyridine (B92270) ring resulted in a compound with reduced CYP inhibition. nih.gov The representative compound AS2444697 demonstrated potent IRAK4 inhibitory activity with a low risk of drug-drug interactions mediated by CYPs. nih.gov

IRAK4 Inhibition: Pyrrolo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of IRAK4, a key regulator in inflammatory signaling pathways. google.comgoogle.com In one study, the representative compound 5 exhibited excellent IRAK4 potency (IC50 = 1.3 nM) and a favorable kinase selectivity profile. researchgate.net This compound also demonstrated cellular selectivity for a specific subtype of diffuse large B-cell lymphoma (DLBCL). researchgate.net The kinase inhibitory efficiency was further validated by observing the reduced phosphorylation of IRAK4 and its downstream signaling proteins. researchgate.net

Cyclooxygenase (COX) Inhibition: Many pyridazine derivatives have been synthesized and evaluated for their inhibitory potential against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.govsemanticscholar.org Some derivatives have shown a preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. nih.gov For example, compound 6b from a series of new pyridazine scaffolds exhibited enhanced potency towards the COX-2 enzyme with an IC50 value of 0.18 µM, which was more potent than the standard drug celecoxib (B62257) (IC50 = 0.35 µM). nih.gov

Receptor Binding and Ligand Interaction Research

The pyridazine heterocycle plays a significant role in molecular recognition and drug-target interactions due to its unique electronic and structural features. nih.gov The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating strong binding to biological targets. nih.gov

In the context of antiviral research, an X-ray co-crystal structure of a pyridazine derivative with human rhinovirus 14 (HRV14) revealed that the compound binds within a lipophilic pocket of the viral capsid. nih.gov Modeling studies suggested that a nitrogen atom of the pyridazine ring engages in a hydrogen-bonding interaction with the HRV capsid protein through a water molecule, which in turn interacts with the backbone of specific amino acid residues. nih.gov Additionally, the pyridazine ring was observed to participate in π-stacking interactions with a tyrosine residue. nih.gov

The hydrogen-bonding capability of the pyridazine ring has also been exploited in the design of inhibitors for other protein targets. For instance, in the development of cathepsin L inhibitors, the dual hydrogen-bond accepting capacity of the pyridazine nitrogen atoms was proposed to be crucial for binding to the enzyme's active site. nih.gov

Furthermore, studies on 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown their ability to bind to adenosine (B11128) receptors, with some compounds displaying selectivity for the A3 subtype. nih.gov The affinity of these derivatives was determined through radioligand binding assays, highlighting the importance of the pyridazine scaffold in interacting with G protein-coupled receptors. nih.gov

Molecular Docking and Simulation for Biological Target Prediction (e.g., BRD2 Inhibitors)

Molecular docking and simulation have become invaluable tools for predicting the biological targets of pyridazine derivatives and understanding their binding modes at the molecular level. researchgate.netniscpr.res.in These computational methods aid in the rational design of more potent and selective inhibitors.

In the search for novel anticancer agents, molecular docking studies of pyridazine derivatives against DNA have been performed to identify potential DNA intercalators. researchgate.net Subsequent molecular dynamics (MD) simulations and binding free energy calculations have helped to refine the understanding of the stability and interactions of these compounds within the DNA minor groove. researchgate.net For example, the pyridazine derivative R67 showed a stable binding mode with minimal fluctuation and a favorable binding energy, which correlated with its observed cytotoxic activity against the MCF7 breast cancer cell line. researchgate.net

Molecular docking has also been instrumental in identifying potential protein targets for pyridazine derivatives. In one study, docking simulations suggested that certain pyridazine derivatives could bind to cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net This prediction provides a basis for further experimental validation of these compounds as CDK2 inhibitors.

In the context of epigenetic targets, pyridazine-based compounds have been investigated as inhibitors of bromodomains, which are readers of acetylated lysine (B10760008) residues on histones. For instance, a series of pyrazolopyridine derivatives were designed and evaluated as inhibitors of the CREB-binding protein (CREBBP) bromodomain. niscpr.res.in Molecular docking studies were used to predict the binding affinity and orientation of these compounds within the CREBBP bromodomain active site. niscpr.res.in Similarly, molecular docking has been employed to elucidate the structural features responsible for the dual inhibition of COX-1 and COX-2 by certain pyridazine derivatives, providing insights into their anti-inflammatory mechanism. nih.gov

Elucidation of Anti-inflammatory Properties and Mechanisms

Pyridazine derivatives have demonstrated significant anti-inflammatory properties, with their mechanisms of action often linked to the inhibition of key inflammatory mediators and enzymes. sarpublication.comnih.govresearchgate.net The pyridazinone core is a prominent structure in the design of anti-inflammatory agents with potentially reduced ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govjscimedcentral.com

The anti-inflammatory effects of many pyridazine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. sarpublication.comnih.gov By inhibiting COX-2, these compounds reduce the production of prostaglandins (B1171923), which are key mediators of pain and inflammation. sarpublication.com Some pyridazine derivatives, such as ABT-963, are highly selective COX-2 inhibitors with potent oral anti-inflammatory activity and improved gastric safety profiles. sarpublication.com

Beyond COX inhibition, some pyridazine derivatives exhibit a dual inhibitory effect on both COX and 5-lipoxygenase (5-LOX) enzymes. sarpublication.com This dual action can lead to a broader anti-inflammatory effect by simultaneously blocking the synthesis of both prostaglandins and leukotrienes.

The anti-inflammatory activity of pyridazine derivatives is also influenced by their structure-activity relationship (SAR). bohrium.com For instance, certain substitutions on the pyridazinone ring can enhance anti-inflammatory potency. jscimedcentral.com The compound 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone was found to be significantly more potent than the marketed anti-inflammatory drug emorfazone (B1671226). sarpublication.comjscimedcentral.com

Furthermore, in vivo studies have shown that some pyridazine derivatives can effectively reduce edema in animal models of inflammation. nih.govnih.gov Histopathological examinations have, in some cases, confirmed the reduced ulcerogenic potential of these compounds compared to standard NSAIDs. nih.gov The anti-inflammatory mechanism can also involve the modulation of pro-inflammatory cytokines, as some pyridazine derivatives have been shown to decrease the serum levels of prostaglandin (B15479496) E2 (PGE2) and interleukin-1β (IL-1β). nih.gov

| Compound/Derivative | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| ABT-963 | Selective COX-2 inhibitor | High oral anti-inflammatory activity, reduced PGE2 production, and gastric safety. | sarpublication.com |

| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | Not specified | Seven times more potent than emorfazone as an analgesic and anti-inflammatory agent. | sarpublication.comjscimedcentral.com |

| Compound 6b | Potent and selective COX-2 inhibitor | Comparable in vivo anti-inflammatory activity to indomethacin (B1671933) and celecoxib with no ulcerative effect. Decreased serum PEG2 and IL-1β. | nih.gov |

| [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl] acetamide (B32628) and propanamides | Dual COX and 5-LOX inhibition | Potential analgesic and anti-inflammatory activity. | sarpublication.com |

Future Research Directions and Translational Perspectives for 3 Bromo 6 Methylpyridazine

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The advancement of synthetic methodologies for 3-Bromo-6-methylpyridazine is crucial for its accessibility and utility. While traditional methods for pyridazine (B1198779) synthesis exist, future efforts will likely focus on developing novel routes that offer improved efficiency, higher yields, greater selectivity, and more environmentally benign conditions.

One promising area is the application of inverse electron demand Diels-Alder (iEDDA) reactions. For instance, the reaction of 3-monosubstituted s-tetrazines with silyl (B83357) enol ethers, mediated by a Lewis acid, can provide highly functionalized pyridazines with excellent regiocontrol. organic-chemistry.org This approach could be adapted for the synthesis of 3-bromo-pyridazines, potentially offering a more direct and selective route.

Another avenue of exploration involves the cyclization of β,γ-unsaturated hydrazones. Copper-promoted 6-endo-trig cyclization of these readily available starting materials has been shown to produce 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org The optimization of this method for substrates leading to this compound could provide a scalable and efficient synthesis.

Future synthetic strategies will likely prioritize atom economy, reduced waste generation, and the use of safer reagents and solvents, aligning with the principles of green chemistry.

Exploration of Advanced Catalytic Systems for Pyridazine Functionalization

The functionalization of the pyridazine core is key to diversifying the derivatives of this compound for various applications. Advanced catalytic systems are pivotal in achieving selective and efficient transformations.

Palladium-catalyzed cross-coupling reactions have been extensively used for the functionalization of pyridazines and will continue to be a major focus. eurekaselect.com Reactions such as Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations allow for the introduction of a wide range of substituents at the bromine-bearing carbon of this compound. eurekaselect.comacs.org Future research will likely concentrate on developing more active and versatile palladium catalysts that can operate under milder conditions and with lower catalyst loadings.

A particularly exciting frontier is the C-H activation of the pyridazine ring. researchgate.net This strategy allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized substrates, offering a more atom-economical approach. Rhodium-catalyzed C-H activation has been successfully applied to the synthesis of pyridazine-containing fused heterocyclic systems. researchgate.net The development of catalytic systems that can selectively activate the C-H bonds of this compound would open up new avenues for creating novel molecular architectures.

The table below summarizes some advanced catalytic reactions applicable to pyridazine functionalization.

| Catalytic Reaction | Catalyst/Reagents | Type of Bond Formed | Potential Application on this compound |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acids/esters | C-C | Introduction of aryl, heteroaryl, or alkyl groups at the C3 position. |

| Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkynes | C-C (alkynyl) | Introduction of alkynyl moieties for further elaboration. |

| Buchwald-Hartwig Amination | Palladium catalyst, Amines | C-N | Synthesis of amino-substituted pyridazines. |

| C-H Arylation | Palladium or Rhodium catalyst, Aryl halides | C-C | Direct functionalization of the pyridazine ring C-H bonds. |

Integration with Continuous Manufacturing and Flow Chemistry Processes

The adoption of continuous manufacturing and flow chemistry presents a paradigm shift in the synthesis of chemical compounds, offering significant advantages in terms of safety, efficiency, and scalability. springerprofessional.de The application of these technologies to the synthesis and functionalization of this compound is a promising area for future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mtak.hu The small reactor volumes enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. bohrium.com For the synthesis of pyridazine derivatives, flow processes can facilitate multi-step sequences in a "telescoped" manner, eliminating the need for isolation and purification of intermediates. uc.pt

The integration of in-line purification and analysis techniques within a flow system can further streamline the manufacturing process, enabling real-time monitoring and optimization. uc.pt The development of robust and scalable flow chemistry protocols for the production of this compound and its derivatives will be crucial for its translation from laboratory-scale research to industrial applications.

Expanding the Scope of Biological Applications and Target Identification

Pyridazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. benthamdirect.comresearchgate.net A key future direction for this compound is the systematic exploration of its biological potential and the identification of its molecular targets.

Libraries of compounds derived from this compound can be synthesized and screened against various biological targets to identify novel therapeutic agents. The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.gov Recent studies have highlighted the potential of pyridazine-containing compounds as inhibitors of targets such as glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain-containing proteins (BRD) in the context of cancer therapy. nih.gov

Identifying the specific molecular targets of bioactive derivatives of this compound is crucial for understanding their mechanism of action and for further drug development. Modern target identification strategies include:

Direct Biochemical Methods: Affinity-based pull-down assays using tagged small molecules to isolate and identify their binding partners. researchgate.net

Genetic Interaction Methods: Utilizing techniques like CRISPR-based screening to identify genes that modulate cellular sensitivity to the compound. nih.gov

Computational Inference: Using bioinformatics tools to compare the phenotypic effects of the compound with those of reference compounds with known mechanisms of action. broadinstitute.orgnih.gov

Computational Design and Predictive Modeling for Structure-Property and Structure-Activity Relationships

Computational tools play an increasingly important role in modern drug discovery and materials science. For this compound, computational design and predictive modeling can accelerate the discovery and optimization of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish mathematical relationships between the structural features of pyridazine derivatives and their biological activities. semanticscholar.orgasianpubs.orgresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. 3D-QSAR methods, which consider the three-dimensional properties of molecules, can provide further insights into the structural requirements for activity. actascientific.com

Molecular docking is another powerful computational technique that can predict the binding orientation of a small molecule within the active site of a biological target. onljbioinform.comjocpr.comresearchgate.net Docking studies of this compound derivatives with various protein targets can help in understanding their mechanism of action and in designing molecules with improved binding affinity and selectivity. rsc.org

Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are also crucial in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of new compounds.

Novel Applications in Emerging Fields

Beyond its potential in pharmaceuticals, this compound and its derivatives may find applications in other emerging fields.

Agrochemicals: The pyridazine and pyridazinone cores are present in a number of commercially successful agrochemicals with insecticidal, fungicidal, and herbicidal activities. researchgate.netresearchgate.net The structural features of this compound make it an attractive scaffold for the development of new crop protection agents. Future research could focus on synthesizing and evaluating derivatives for their potential as novel pesticides.

Materials Science: Heterocyclic compounds, including pyridazines, are being explored for their potential use in organic electronics. The planar, aromatic nature of the pyridazine ring, combined with its electron-deficient character, makes it a candidate for use in organic semiconductors. liberty.edu The functionalization of this compound could allow for the tuning of its electronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-6-methylpyridazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling strategies. For example, bromination of 6-methylpyridazine derivatives using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (e.g., 40–60°C) yields this compound. Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equiv brominating agent) and reaction time (4–12 hours) to maximize purity (>95%) . Characterization via NMR (¹H/¹³C) and HRMS ensures structural fidelity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC : Quantify purity (>95% by area normalization) .

- Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyridazine protons; δ 2.5 ppm for methyl group) and ¹³C NMR (δ 150–160 ppm for aromatic carbons) .

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 187.02) .

Q. What solubility properties and storage conditions are critical for handling this compound?